N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound that belongs to the class of sulfonamides and piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-4-fluorobenzamide
- 1-(4-chlorobenzenesulfonyl)piperidin-4-yl]carbamate
Uniqueness
N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl group and a pyrimidine moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-N-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-24(2)19-13-20(23-14-22-19)26(15-7-8-15)16-9-11-25(12-10-16)29(27,28)18-6-4-3-5-17(18)21/h3-6,13-16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJXYBROKXMSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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